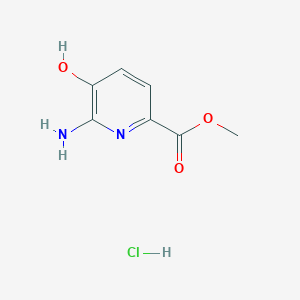

Methyl 6-amino-5-hydroxypyridine-2-carboxylate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

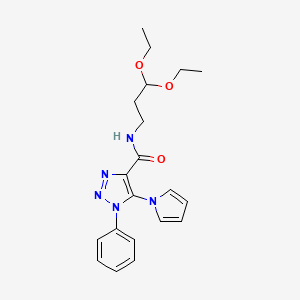

“Methyl 6-amino-5-hydroxypyridine-2-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2243521-00-6 . It has a molecular weight of 204.61 . The IUPAC name for this compound is methyl 6-amino-5-hydroxypicolinate hydrochloride . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H8N2O3.ClH/c1-12-7(11)4-2-3-5(10)6(8)9-4;/h2-3,10H,1H3,(H2,8,9);1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 204.61 .Wissenschaftliche Forschungsanwendungen

Synthesis of Tridentate Ligands : Research by Charbonnière et al. (2001) focuses on the synthesis of mono-, bis-, and tris-tridentate ligands derived from 5′-methyl-2,2′-bipyridine-6-carboxylic acid, which are well-suited for the complexation of lanthanide(III) cations, indicating potential applications in materials science and catalysis Charbonnière, Weibel, & Ziessel, 2001.

Electrocatalytic Carboxylation : Feng et al. (2010) have developed a new electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2, leading to 6-aminonicotinic acid. This process is conducted in an ionic liquid, highlighting a novel method for incorporating CO2 into organic molecules, potentially useful in synthetic chemistry and environmental technology Feng, Huang, Liu, & Wang, 2010.

Inhibition Studies on Carbonic Anhydrase Isoenzymes : Yenikaya et al. (2011) synthesized a novel amino salicylato salt and its Cu(II) complex, investigating their in vitro inhibitor effects on human carbonic anhydrase isoenzymes. This study suggests potential therapeutic applications for diseases where inhibition of carbonic anhydrase isoenzymes is beneficial Yenikaya, Sarı, İlkimen, Bülbül, & Büyükgüngör, 2011.

Potential Anticancer Agents : Temple et al. (1983) explored the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, starting from ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate. Their study on the effects of these compounds on the proliferation of cultured L1210 cells and survival of mice bearing P388 leukemia opens avenues for the development of novel anticancer agents Temple, Wheeler, Comber, Elliott, & Montgomery, 1983.

Hydroxymethylcytosine Research : Globisch et al. (2010) reported on the distribution of 5-hydroxymethylcytosine in various mouse tissues, investigating its potential role as an intermediate in active DNA demethylation. This study contributes to our understanding of epigenetic modifications and their implications for gene regulation and disease Globisch, Münzel, Müller, Michalakis, Wagner, Koch, Brückl, Biel, & Carell, 2010.

Safety and Hazards

The compound has been classified under GHS07 and carries a warning signal . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

methyl 6-amino-5-hydroxypyridine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3.ClH/c1-12-7(11)4-2-3-5(10)6(8)9-4;/h2-3,10H,1H3,(H2,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOBYZIGEGVJMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromothieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B2978189.png)

![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-phenylurea](/img/structure/B2978192.png)

![1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2978195.png)

![6-[2-(ethylsulfanyl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2978196.png)

![6-methoxy-2-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-1H-indole](/img/structure/B2978198.png)

![6-Amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2978199.png)

![3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone](/img/structure/B2978200.png)